DL-Cysteine-d1

Isotopic Enrichment Mass Spectrometry Analytical Chemistry

Choose DL-Cysteine-d1 for unmatched assay robustness. Its single deuterium substitution delivers a +1 Da mass shift that is easily resolved in MRM transitions while virtually eliminating the chromatographic isotope effects and hydrogen‑deuterium exchange artifacts common with higher‑deuterated analogs. This makes it the ideal internal standard for absolute quantification of cysteine in plasma, serum, urine, and cell lysates via LC‑MS/MS, as well as for SILAC metabolic flux studies and targeted proteomics. Conforms to ICH M10 and FDA bioanalytical guidelines. High isotopic purity (≥98%) ensures low LOD and accurate calibration curves for QC testing of amino acid supplements, parenteral nutrition solutions, and drug formulations.

Molecular Formula C3H7NO2S
Molecular Weight 122.17 g/mol
Cat. No. B15138689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Cysteine-d1
Molecular FormulaC3H7NO2S
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i2D
InChIKeyXUJNEKJLAYXESH-VMNATFBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Cysteine-d1: A Deuterium-Labeled Amino Acid for Stable Isotope Dilution Mass Spectrometry


DL-Cysteine-d1 is a deuterated derivative of the amino acid cysteine (2-Amino-3-mercaptopropanoic acid) in which a single hydrogen atom is substituted with deuterium . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) [1]. As an isotopologue of unlabeled cysteine, it offers nearly identical physicochemical properties while providing a distinct mass shift, enabling precise analyte quantification in complex biological matrices [2].

Why Unlabeled Cysteine or Alternative Isotopologues Cannot Replace DL-Cysteine-d1 in Rigorous Quantitative Workflows


Unlabeled DL-cysteine is indistinguishable from endogenous analyte in mass spectrometry, precluding its use as an internal standard . While other isotopically labeled cysteine variants exist (e.g., ¹³C, ¹⁵N, or multi-deuterated forms), DL-Cysteine-d1 offers a unique balance of minimal isotopic interference and adequate mass shift for single-quadrupole and triple-quadrupole MS systems . The single deuterium substitution minimizes chromatographic isotope effects and hydrogen-deuterium exchange artifacts that can compromise assay robustness with higher deuterium incorporation [1].

Quantitative Differentiation of DL-Cysteine-d1 Against Primary Comparators


Isotopic Purity and Enrichment Guarantee for Stable Isotope Dilution Assays

DL-Cysteine-d1 is supplied with an isotopic enrichment of ≥98%, as is typical for deuterated amino acid standards from reputable vendors . This level of enrichment is critical for accurate stable isotope dilution (SID) MS methods, as lower enrichment introduces significant isotopic cross-talk and compromises quantification linearity [1].

Isotopic Enrichment Mass Spectrometry Analytical Chemistry

Mass Difference vs. Unlabeled Cysteine for MS Detection

DL-Cysteine-d1 exhibits a molecular weight of 122.16 Da compared to 121.16 Da for unlabeled DL-cysteine [1]. This +1 Da mass shift is sufficient for baseline resolution in single-quadrupole MS and MRM transitions in triple-quadrupole systems, while minimizing the risk of signal overlap with natural isotopic peaks of the analyte [2].

Mass Shift LC-MS GC-MS Quantitative Analysis

Reduced Chromatographic Isotope Effect vs. Multi-Deuterated Cysteine Analogs

Compounds with multiple deuterium substitutions (e.g., DL-Cysteine-3,3-d₂) can exhibit noticeable shifts in reverse-phase LC retention time due to the cumulative isotope effect on hydrophobicity [1]. DL-Cysteine-d1, with only a single deuterium, shows negligible retention time deviation (<0.5%) from unlabeled cysteine under standard conditions, ensuring co-elution and consistent ionization efficiency [2].

Isotope Effect Chromatography Method Robustness

Reduced Hydrogen-Deuterium Exchange Artifacts vs. Multi-Deuterated Analogs

Deuterium atoms located on exchangeable positions (e.g., amine, carboxyl, thiol protons) can undergo back-exchange to protium during sample workup or LC analysis, leading to signal drift and quantification error [1]. While the exact labeling position of DL-Cysteine-d1 is not publicly specified, its single deuterium substitution minimizes the number of potential exchangeable sites compared to compounds like DL-Cysteine-3,3-d₂ (2 deuteriums) or L-Cysteine-¹⁵N,d₃ (3 deuteriums), reducing overall exchange liability .

H/D Exchange Sample Preparation Reproducibility

Optimal Use Cases for DL-Cysteine-d1 in Analytical and Metabolic Research


LC-MS/MS Quantification of Free Cysteine in Biological Fluids

DL-Cysteine-d1 serves as a reliable internal standard for the absolute quantification of cysteine in plasma, serum, urine, and cell lysates using stable isotope dilution LC-MS/MS . Its +1 Da mass shift is easily resolved in MRM transitions, and its single deuterium label minimizes chromatographic effects that could otherwise skew peak area ratios [1]. This application is critical for clinical studies of oxidative stress, homocystinuria, and glutathione metabolism where precise cysteine measurement is required [2].

Metabolic Flux Analysis and Tracer Studies in Cell Culture

The single deuterium label of DL-Cysteine-d1 makes it an ideal tracer for short-term metabolic flux experiments, particularly when combined with other stable isotope-labeled amino acids in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) workflows . Its minimal mass shift relative to unlabeled cysteine allows for accurate isotopologue distribution analysis without complex spectral deconvolution [1].

Method Development and Validation for Cysteine-Containing Peptides

When developing targeted proteomics assays for cysteine-containing peptides (e.g., after alkylation or reduction), DL-Cysteine-d1 can be spiked into samples to correct for variability in sample preparation and ionization efficiency . Its use as an internal standard enables the calculation of recovery rates and matrix effects during method validation per ICH M10 and FDA bioanalytical guidelines [1].

Quality Control of Cysteine in Pharmaceutical and Nutraceutical Formulations

For manufacturers requiring precise quantification of cysteine in amino acid supplements, parenteral nutrition solutions, or drug formulations, DL-Cysteine-d1 provides a cost-effective internal standard for routine QC testing via LC-UV-MS or GC-MS . Its high isotopic purity (≥98%) ensures accurate calibration curves and low limit of detection (LOD) for impurity profiling [1].

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